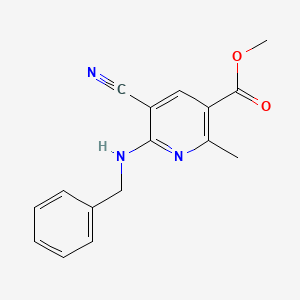

Methyl 6-(benzylamino)-5-cyano-2-methylnicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

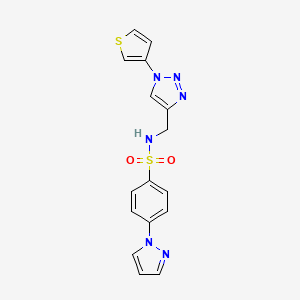

“Methyl 6-(benzylamino)-5-cyano-2-methylnicotinate” is a complex organic compound. Based on its name, it likely contains a nicotinate (or niacin) backbone with a methyl, benzylamino, and cyano substituents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, such as condensation, substitution, or addition reactions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Applications De Recherche Scientifique

Antimalarial Properties

Methyl 6-(benzylamino)-5-cyano-2-methylnicotinate (referred to as compound 1) has shown promise in the fight against malaria. Here’s how:

Background: Malaria, caused by the Plasmodium parasite, is a life-threatening disease prevalent in tropical regions. Artemisinin derivatives are essential antimalarial drugs, and their pharmacophore—the endoperoxide ring (1,2-dioxane)—was initially synthesized using manganese (III) acetylacetonate (Mn(acac)₃) strategy .

Biomedical Materials

Chitin and chitosan, derived from natural sources like crustacean shells, have gained attention in biomedical applications. Here’s how compound 1 fits in:

- Chitosan Derivatives : Chitosan, a biopolymer, can be modified to create novel materials. Incorporating compound 1 into chitosan-based scaffolds or wound dressings may enhance their antimicrobial properties and wound healing capabilities .

Cancer Research

Compound 1’s unique structure makes it an interesting candidate for cancer studies:

- Azo Dye Derivatives : Azo dyes exhibit diverse biological activities. The presence of the benzylamino group in compound 1 could contribute to its interactions with cancer cells. Investigating its effects on cell lines, such as HCT116 (human colon cancer), may reveal potential anticancer properties .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 6-(benzylamino)-5-cyano-2-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-11-14(16(20)21-2)8-13(9-17)15(19-11)18-10-12-6-4-3-5-7-12/h3-8H,10H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXKHXCNTUCEEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)NCC2=CC=CC=C2)C#N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(benzylamino)-5-cyano-2-methylnicotinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2381306.png)

![4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2381307.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2381309.png)

![1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2381314.png)

![3-(3-chlorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381316.png)

![Ethyl 4-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-3-isoxazolecarboxylate](/img/structure/B2381318.png)

![1-(4-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2381322.png)

![(4Ar,8aR)-1-cyclopropyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B2381323.png)

![[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2381324.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2381325.png)